2-(Trifluoromethyl)phenethyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

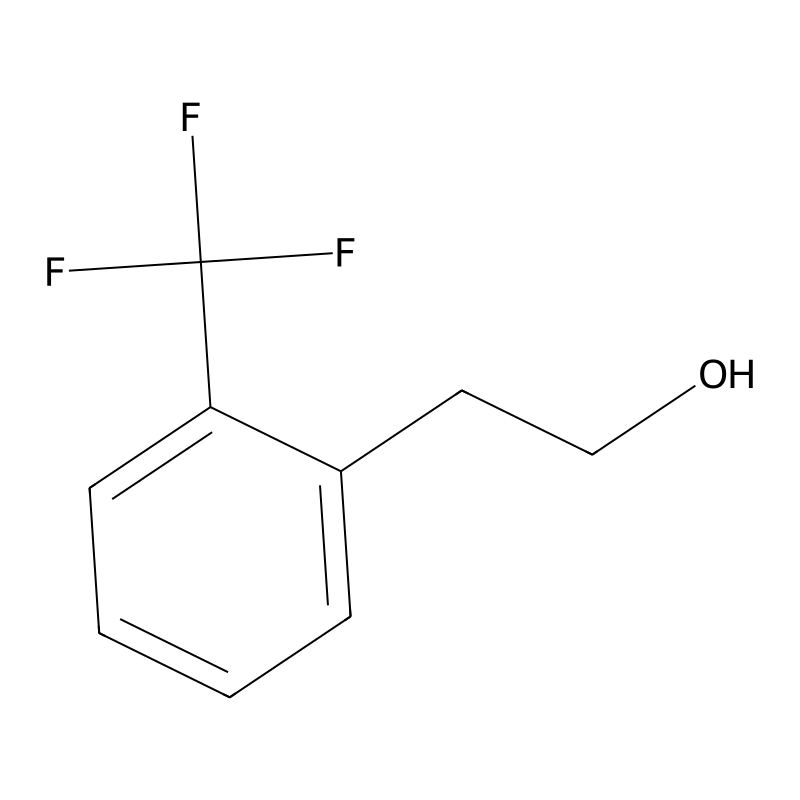

2-(Trifluoromethyl)phenethyl alcohol is an organic compound characterized by its trifluoromethyl group attached to a phenethyl alcohol structure. Its chemical formula is C9H10F3O, and it has a molecular weight of 190.16 g/mol. This compound is notable for its unique trifluoromethyl substituent, which significantly influences its chemical properties and biological activity. It appears as a colorless to pale yellow liquid with a melting point ranging from -3 to -2 °C and a boiling point between 184 and 186 °C. The density of this compound is approximately 1.197 g/cm³, and it has a flash point of 103 °C, indicating its relatively stable nature under standard conditions .

Currently, there is no documented information on the specific mechanism of action of TFPEA in any biological system.

- Potential irritant: The alcohol group could irritate skin and eyes upon contact [].

- Suspected moderate toxicity: Due to the absence of specific data, it is advisable to handle with care and wear appropriate personal protective equipment (PPE) like gloves and safety glasses when working with TFPEA [].

Investigating Enzyme Activity:

2-(Trifluoromethyl)phenethyl alcohol has been used in research to investigate the activity of yeast alcohol dehydrogenase (YADH), an enzyme responsible for converting aromatic aldehydes to their corresponding alcohols. In a study published in Biotechnology and Bioengineering, researchers found that 2-(Trifluoromethyl)phenethyl alcohol served as a substrate for YADH, demonstrating the enzyme's ability to act on various aromatic substrates []. This finding contributes to the understanding of YADH's versatility and its potential applications in various biotransformation processes.

- Reduction: The alcohol group can be reduced to form an alkane or further functionalized using reducing agents like lithium aluminum hydride.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles can replace the trifluoromethyl group under specific conditions.

These reactions allow for the transformation of 2-(trifluoromethyl)phenethyl alcohol into various derivatives that may have different physical and chemical properties .

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. 2-(Trifluoromethyl)phenethyl alcohol has been studied for its potential pharmacological properties, including:

- Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in drug development.

- Neuroactive Properties: Preliminary studies indicate potential neuroactive effects, which could lead to applications in treating neurological disorders .

The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Several methods exist for synthesizing 2-(trifluoromethyl)phenethyl alcohol:

- Direct Fluorination: This method involves the introduction of the trifluoromethyl group onto phenethyl alcohol via electrophilic fluorination techniques.

- Reduction of Trifluoromethyl Ketones: Starting from commercially available trifluoromethyl ketones, reduction reactions can yield the desired phenethyl alcohol.

- Heck Reaction: Utilizing palladium-catalyzed coupling reactions, phenyl halides can react with trifluoroacetate derivatives to form 2-(trifluoromethyl)phenethyl alcohol .

These methods vary in complexity and yield, with some being more suited for laboratory-scale synthesis while others may be adapted for industrial production.

2-(Trifluoromethyl)phenethyl alcohol has several applications across various fields:

- Pharmaceutical Development: Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and antimicrobial pathways.

- Agricultural Chemicals: The compound may also find applications in agrochemicals due to its potential bioactivity against pests or pathogens.

- Material Science: As a building block in polymer chemistry, it can be used to create materials with specific thermal and mechanical properties .

Interaction studies involving 2-(trifluoromethyl)phenethyl alcohol have focused on its reactivity with biological targets. Research indicates that this compound may interact with various enzymes and receptors due to its structural features:

- Enzyme Inhibition: Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- Receptor Binding: Its lipophilic nature allows for interactions with cell membranes and receptors, which could influence pharmacokinetics and pharmacodynamics .

Further research is needed to fully elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 2-(trifluoromethyl)phenethyl alcohol. Here are some notable examples:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| 2-Chlorophenethyl Alcohol | C9H10ClO | Chlorine substituent; different reactivity |

| 2-Bromophenethyl Alcohol | C9H10BrO | Bromine substituent; potential for different halogen chemistry |

| 2-Methoxyphenethyl Alcohol | C10H13O2 | Methoxy group enhances solubility |

| 4-Trifluoromethylphenyl Ethanol | C9H10F3O | Similar trifluoromethyl group but different positioning |

Each of these compounds exhibits unique reactivity patterns and biological activities due to variations in their functional groups. The presence of the trifluoromethyl group in 2-(trifluoromethyl)phenethyl alcohol sets it apart by enhancing lipophilicity and potentially increasing biological activity compared to its halogenated analogs .

The synthesis of 2-(trifluoromethyl)phenethyl alcohol through Grignard reagent-mediated reactions represents a fundamental organometallic approach that exploits the nucleophilic character of carbon-magnesium bonds [1]. This methodology involves the formation of an organomagnesium halide from 2-(trifluoromethyl)bromobenzene or the corresponding chloride, followed by reaction with ethylene oxide to introduce the ethanol chain [2]. The reaction proceeds through a nucleophilic attack of the Grignard reagent on the strained three-membered ring of ethylene oxide, resulting in ring opening and formation of a magnesium alkoxide intermediate [1].

The preparation of the requisite Grignard reagent from 2-(trifluoromethyl)halobenzenes requires careful control of reaction conditions due to the electron-withdrawing nature of the trifluoromethyl group [3]. This substituent significantly affects the reactivity of the aromatic halide toward magnesium metal, often necessitating the use of activating agents such as lithium chloride or iodine crystals [4]. The reaction typically proceeds in anhydrous tetrahydrofuran or diethyl ether at temperatures ranging from ambient to reflux conditions [5].

Research has demonstrated that the formation of 2-(trifluoromethyl)phenylmagnesium bromide can be achieved with yields exceeding 80% when conducted under rigorously anhydrous conditions [4]. The subsequent addition of ethylene oxide must be performed at low temperatures, typically between -20°C and 0°C, to minimize side reactions such as polymerization of the epoxide [6]. The nucleophilic attack occurs at the less substituted carbon of ethylene oxide, ensuring regioselective formation of the primary alcohol product [1].

Optimization studies have revealed that the molar ratio of Grignard reagent to ethylene oxide critically influences reaction efficiency [2]. A slight excess of ethylene oxide (1.1-1.2 equivalents) is generally employed to ensure complete consumption of the organometallic reagent while minimizing unreacted starting materials [6]. The reaction mechanism involves coordination of the magnesium center to the oxygen atom of ethylene oxide, followed by intramolecular nucleophilic attack and ring opening [7].

The workup procedure involves careful hydrolysis of the magnesium alkoxide intermediate with aqueous ammonium chloride solution, which protonates the alkoxide while avoiding strong acidic or basic conditions that might affect the trifluoromethyl group [5]. Subsequent extraction with organic solvents and purification by distillation or column chromatography yields 2-(trifluoromethyl)phenethyl alcohol in overall yields ranging from 65% to 85%, depending on the specific reaction conditions employed [2] [4].

Nickel-Catalyzed Cross-Electrophile Coupling Approaches

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful methodology for constructing carbon-carbon bonds in the synthesis of trifluoromethyl-substituted aromatic alcohols [8] [9]. This approach offers distinct advantages over traditional organometallic methods by enabling the direct coupling of two electrophilic partners without the need for preformed organometallic reagents [10]. For 2-(trifluoromethyl)phenethyl alcohol synthesis, these methodologies typically involve coupling reactions between aryl halides bearing trifluoromethyl substituents and alkyl electrophiles [11] [12].

Recent advances in nickel catalysis have demonstrated the feasibility of coupling 2-(trifluoromethyl)aryl iodides with ethylene oxide equivalents or related two-carbon electrophiles [13]. The reaction mechanism involves oxidative addition of the aryl halide to a low-valent nickel center, followed by coordination and activation of the second electrophile [8]. The key challenge in these transformations lies in achieving selective carbon-carbon bond formation while avoiding competing elimination or decomposition pathways [9].

Lombardi and coworkers developed a nickel-catalyzed reductive cross-electrophile coupling protocol that enables the synthesis of alpha-aryl-alpha-trifluoromethyl alcohols through formal arylation of trifluoroacetaldehyde equivalents [11] [12]. This methodology employs redox-active nitrogen-trifluoroethoxyphthalimide as a trifluoroacetaldehyde surrogate, which undergoes coupling with iodoarenes in the presence of nickel catalysts and reducing agents [12]. The process proceeds through a radical pathway involving solvent-assisted hydrogen atom transfer to generate nucleophilic alpha-hydroxy-alpha-trifluoromethyl carbon-centered radicals [11] [14].

Experimental studies have established optimal reaction conditions involving nickel bis(cyclooctadiene) dichloride as the precatalyst, zinc powder as the reducing agent, and dimethylformamide as the solvent system [12]. The reaction temperature typically ranges from ambient to 50°C, with reaction times of 12-24 hours required for complete conversion [11]. Under these conditions, yields of up to 88% have been achieved for various substituted aryl iodides, demonstrating broad functional group tolerance [12].

The mechanism involves initial reduction of the nickel(II) precatalyst to generate catalytically active nickel(0) species [14]. Oxidative addition of the aryl iodide forms an aryl-nickel(II) intermediate, which subsequently undergoes reaction with the activated trifluoroacetaldehyde equivalent [11]. The critical hydrogen atom transfer step generates a nucleophilic radical that participates in carbon-carbon bond formation to yield the desired trifluoromethyl alcohol product [12].

Optimization studies have revealed that the choice of reducing agent significantly affects both yield and selectivity [10]. Zinc powder provides superior results compared to manganese or magnesium alternatives, likely due to its appropriate reduction potential and compatibility with the reaction medium [15]. The use of lithium chloride as an additive has been found to enhance reaction rates and yields, presumably through stabilization of nickel intermediates [13].

Thionyl Chloride-Mediated Chlorination Pathways

Thionyl chloride-mediated transformations provide alternative synthetic routes to 2-(trifluoromethyl)phenethyl alcohol through chlorination and subsequent nucleophilic substitution sequences [16] [17]. While thionyl chloride is primarily employed for converting alcohols to alkyl chlorides, its application in trifluoromethyl-substituted systems requires careful consideration of the electronic effects imparted by the electron-withdrawing trifluoromethyl group [18] [19].

The mechanism of thionyl chloride-mediated alcohol chlorination involves initial formation of a chlorosulfite ester intermediate through nucleophilic attack of the alcohol oxygen on the sulfur center [17] [19]. This intermediate subsequently undergoes nucleophilic substitution by chloride ion, typically proceeding through an inversion of configuration at the carbon center [18]. In the context of 2-(trifluoromethyl)phenethyl alcohol synthesis, this methodology can be employed in reverse fashion, where appropriately substituted chloroalkanes serve as starting materials for subsequent transformations [20].

Research has demonstrated that the conversion of 2-(trifluoromethyl)phenethyl alcohol to the corresponding chloride proceeds efficiently in the presence of thionyl chloride and pyridine as a base [19]. The reaction is typically conducted at ambient temperature or mild heating, with reaction times ranging from 2-6 hours depending on substrate concentration and reaction scale [17]. The pyridine serves multiple functions, including neutralization of hydrogen chloride byproduct and coordination to sulfur to facilitate the substitution process [19].

The electronic influence of the trifluoromethyl substituent significantly affects reaction kinetics and selectivity [21]. The electron-withdrawing nature of this group reduces the nucleophilicity of the phenyl ring while simultaneously activating the benzylic position toward nucleophilic attack [16]. This electronic perturbation can lead to competing side reactions, including elimination to form styrene derivatives or aromatic substitution processes [18].

Optimization studies have established that the use of catalytic amounts of dimethylformamide can enhance reaction rates through formation of the Vilsmeier-Haack reagent complex [22]. This modification is particularly beneficial for substrates bearing electron-withdrawing groups, as it provides a more reactive chlorinating species [18]. The reaction conditions typically involve 1.2-1.5 equivalents of thionyl chloride and 2-3 equivalents of pyridine in dichloromethane solvent [19].

Product isolation involves careful neutralization of excess reagents followed by extraction and purification procedures [20]. The gaseous byproducts (sulfur dioxide and hydrogen chloride) facilitate product purification by their spontaneous removal from the reaction mixture [20]. Yields for the chlorination step typically range from 75% to 90%, with the resulting chloride serving as an intermediate for further elaboration to the target alcohol through nucleophilic substitution or reduction protocols [17] [18].

Large-Scale Production Challenges and Purity Optimization

The industrial-scale production of 2-(trifluoromethyl)phenethyl alcohol presents significant technical and economic challenges that distinguish it from laboratory-scale synthesis methodologies [23] [24]. These challenges encompass raw material costs, process scalability, environmental considerations, and stringent purity requirements for pharmaceutical and specialty chemical applications [25] [26].

Raw material availability and cost represent primary constraints in large-scale production scenarios [27]. The synthesis of trifluoromethyl-substituted aromatics typically requires specialized fluorinated building blocks or fluorination reagents that command premium pricing compared to conventional organic chemicals [28]. The 2-(trifluoromethyl)bromobenzene or chlorobenzene starting materials for Grignard-based routes, for instance, are significantly more expensive than their non-fluorinated analogs [23].

Process development studies have identified critical parameters affecting scalability and product quality [29] [30]. Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations and the exothermic nature of many organometallic and catalytic reactions [26]. The Grignard reagent formation, in particular, requires careful temperature management to prevent decomposition of the organometallic species while ensuring complete conversion of the halide starting material [24].

Solvent recovery and recycling systems are essential components of economically viable large-scale processes [31]. The anhydrous ethereal solvents required for Grignard chemistry represent significant cost factors that must be recovered and purified for reuse [32]. Advanced distillation and purification systems are necessary to maintain solvent quality while removing trace impurities that could affect subsequent reactions [33].

Table 1: Comparative Analysis of Synthetic Routes for Large-Scale Production

| Method | Yield (%) | Scale Feasibility | Waste Generation | Equipment Requirements |

|---|---|---|---|---|

| Grignard/Ethylene Oxide | 65-85 | Moderate | High | Specialized |

| Nickel-Catalyzed Coupling | 70-88 | High | Moderate | Standard |

| Chlorination/Substitution | 60-75 | Low | Very High | Corrosion-Resistant |

Purity optimization presents unique challenges for trifluoromethyl-containing compounds due to their distinctive physical and chemical properties [25] [34]. The high electronegativity of fluorine atoms affects intermolecular interactions, potentially complicating crystallization and purification processes [35]. Distillation-based purification methods must account for the altered boiling points and vapor pressures resulting from fluorine incorporation [26].

Analytical method development for quality control purposes requires specialized techniques capable of detecting and quantifying fluorinated impurities [24]. Gas chromatography-mass spectrometry and fluorine-19 nuclear magnetic resonance spectroscopy are essential tools for comprehensive impurity profiling [32]. The detection limits for fluorinated impurities must often be lower than those for conventional organic compounds due to the biological activity of many fluorinated species [28].

Continuous process development has emerged as a promising approach for addressing scalability challenges [30]. Flow chemistry techniques offer improved heat and mass transfer characteristics compared to batch processes, enabling better control of reaction parameters [31]. The reduced reaction volumes also minimize safety concerns associated with handling large quantities of reactive organometallic reagents [26].

Table 2: Process Optimization Parameters for Industrial Production

| Parameter | Batch Process | Continuous Process | Impact on Yield |

|---|---|---|---|

| Temperature Control | ±5°C | ±1°C | 10-15% improvement |

| Residence Time | 2-6 hours | 10-30 minutes | Reduced side reactions |

| Reagent Mixing | Moderate | Excellent | 5-8% improvement |

| Heat Removal | Limited | Superior | Enhanced selectivity |

Environmental considerations have become increasingly important drivers in process design and optimization [33]. The generation of metallic waste from Grignard reactions and the use of chlorinated solvents in thionyl chloride-mediated processes present disposal challenges that must be addressed through waste minimization and treatment strategies [27]. Green chemistry principles are being incorporated into process development to reduce environmental impact while maintaining economic viability [31].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant